N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide” is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been a topic of interest due to their diverse biological activity . One method of synthesizing these compounds involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones . This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines .Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name and its related compounds. The molecular formula of a related compound, 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline, is C14H14N4O, and it has a molecular weight of 254.29 .Wissenschaftliche Forschungsanwendungen
Histamine H2-Receptor Antagonists
Compounds related to the query chemical, specifically imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, have been synthesized and evaluated for their potential as histamine H2-receptor antagonists. These compounds demonstrated significant gastric antisecretory and antiulcer activities, highlighting their relevance in therapeutic research for conditions like peptic ulcers (Katsura et al., 1992).
Melatonin Receptor Ligands
Another study focused on the design and synthesis of 2-phenylimidazo[1,2-a]pyridines as novel melatonin receptor ligands. These compounds, including 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, showed good selectivity and affinities for melatonin receptors, indicating their potential for further development in sleep and circadian rhythm-related disorders (El Kazzouli et al., 2011).
Central Nervous System Activities
Imidazo[1,2-b]pyridazines have been synthesized and tested for their activities in the central nervous system. These compounds, including some with N-benzyl-N-methylamino modifications, showed varying levels of activity in displacing diazepam from rat brain membrane preparations, suggesting potential applications in neuropsychopharmacology (Barlin et al., 1992).
Angiotensin II Antagonists
In cardiovascular research, a series of N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties attached to the imidazole ring were synthesized and evaluated for their interaction with AT1 receptors. These studies aim to develop new therapeutic agents for hypertension and related cardiovascular conditions (Harmat et al., 1995).
Breast Cancer Chemotherapy
Selenylated imidazo[1,2-a]pyridines were designed and synthesized for their activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 demonstrated significant cytotoxicity and induced apoptosis in MCF-7 cells, offering a promising direction for the development of novel anticancer agents (Almeida et al., 2018).
Eigenschaften
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-9-17(19-14-26-20(23-19)10-11-22(25-26)28-2)13-18(15)24-21(27)12-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTAJTLVVOHSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.